![molecular formula C20H22N2O7S B4640969 {2-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4640969.png)
{2-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid
Description
Synthesis Analysis
The synthesis of cyclopentathiophenacetic acid derivatives, closely related to the compound , has been explored through reactions starting with 2- or 3-formylthiophenes. These studies reveal methods for creating complex bicyclic systems, showcasing the chemical reactivity of carbonyl and carboxylic groups within these molecules (Jilale et al., 1993). Additionally, the synthesis of dimethoxyphenylacetic acid, through Knoevenagel reaction and subsequent steps, highlights the foundational chemistry often involved in the synthesis of related compounds (Ma Guan-jun, 2009).
Molecular Structure Analysis
Research into compounds with similar structural frameworks includes studies on the X-ray diffraction techniques for characterizing molecules. These techniques have been crucial in understanding the molecular structure, demonstrating the importance of intermolecular hydrogen bonds in stabilizing the structure of related compounds (Şahin et al., 2014).
Chemical Reactions and Properties
Investigations into cyclopentathiophenacetic acid derivatives have shown diverse reactivity, indicating a broad spectrum of chemical behaviors. The Beckmann rearrangement, for example, has been identified as an intriguing route for transforming certain derivatives into novel compounds (Jilale et al., 1993). Additionally, the synthesis of acetal-protected derivatives provides insights into the chemical transformations leading to hexahydroindoles, demonstrating the compound's versatility in chemical reactions (Juma et al., 2009).
Physical Properties Analysis
While specific studies on the physical properties of "{2-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid" are not available, research on similar compounds can provide insights. The physical properties often involve an examination of the compound's state, melting point, boiling point, solubility, and spectroscopic data to understand its behavior under various conditions.
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity with different reagents, stability under various conditions, and the nature of their chemical bonds, have been a focus of study. For instance, the exploration of cyclopentathiophenacetic acid derivatives has revealed their potential in forming novel chemical structures through specific reactions, indicating the rich chemical properties these compounds possess (Jilale et al., 1993).
properties
IUPAC Name |
2-[2-[[3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-27-11-6-7-14(28-2)13(8-11)21-19(26)18-12-4-3-5-15(12)30-20(18)22-16(23)9-29-10-17(24)25/h6-8H,3-5,9-10H2,1-2H3,(H,21,26)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHYEINHKDWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCC3)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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